Rp-8-pip-camps

PKA IIβ cAMP antagonist site B selectivity

Unlike generic Rp-cAMPS, Rp-8-PIP-cAMPS delivers exceptional 10,000-fold selectivity for site B of type II PKA over site A, enabling unambiguous dissection of cAMP/PKA signaling compartments without conflating type I vs. type II pools. Its high lipophilicity (index 2.26) ensures efficient passive membrane diffusion, making it the antagonist of choice for primary neurons, cardiomyocytes, and intact tissue work. When paired with Sp-8-PIP-cAMPS agonist protocols, it provides rigorous within-experiment validation of PKA dependence. Stock the compound that transforms cAMP-pathway pharmacology studies.

Molecular Formula C15H20N6NaO5PS
Molecular Weight 450.4 g/mol
CAS No. 156816-36-3
Cat. No. B1451382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-pip-camps
CAS156816-36-3
Molecular FormulaC15H20N6NaO5PS
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=S)(O5)[O-])O)N.[Na+]
InChIInChI=1S/C15H21N6O5PS.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(25-14)6-24-27(23,28)26-11;/h7-8,10-11,14,22H,1-6H2,(H,23,28)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-,27?;/m1./s1
InChIKeyILHHHOJPVCBSBI-GLVVJEGASA-M
Commercial & Availability
Standard Pack Sizes2.3 mg / 1 vial / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rp-8-PIP-cAMPS (CAS 156816-36-3): A Lipophilic, Site-Selective PKA Inhibitor for Cell-Signaling Research


Rp-8-PIP-cAMPS (8-Piperidinoadenosine-3′,5′-cyclic monophosphorothioate, Rp-isomer) is a synthetic, lipophilic analogue of the competitive protein kinase A (PKA) inhibitor Rp-cAMPS. It belongs to the class of phosphorothioate-modified cyclic nucleotide antagonists that prevent cAMP-induced dissociation and activation of the PKA holoenzyme [1]. Distinguished by its piperidine modification at the C8 position of the adenine base, this compound exhibits pronounced site-selectivity for the B-domain of PKA regulatory subunit type II (RII) and is resistant to mammalian cyclic nucleotide-dependent phosphodiesterases, rendering it a precise tool for dissecting cAMP/PKA signaling compartmentalization [2].

Why Rp-8-PIP-cAMPS Cannot Be Replaced by Generic Rp-cAMPS or Other In-Class Antagonists


Although several Rp-modified cAMP analogues act as PKA antagonists, their binding site preferences on the regulatory subunits differ markedly, directly affecting which downstream signaling pools are inhibited. Rp-8-PIP-cAMPS is not a generic pan-PKA inhibitor; its unique combination of an 8-piperidino substituent and the exocyclic phosphorothioate modification generates a binding profile that almost completely excludes site A of type II PKA while retaining nanomolar affinity for site B of type II, a selectivity not matched by the parent compound Rp-cAMPS, the type I-preferring Rp-8-Br-cAMPS, or the dual-site binder Rp-8-CPT-cAMPS [1]. Substituting with a less selective analogue risks conflating inhibition of type I and type II PKA pools, leading to ambiguous or even contradictory functional readouts in cell-based assays [2].

Quantitative Differentiation of Rp-8-PIP-cAMPS: Site Selectivity, Lipophilicity, and Functional Antagonism


10,000-Fold Site-B Selectivity for Type II PKA Over Site A of Type II

Rp-8-PIP-cAMPS exhibits a unique selectivity window within the type II PKA regulatory subunit. In competition binding assays using [3H]cAMP, the (Rp)-isomer of 8-piperidino-cAMPS showed an affinity for site B of type II PKA (BII) that was approximately 10,000-fold higher than its affinity for site A of the same isozyme (AII) [1]. For comparison, the parent 8-piperidino-cAMP (a PKA activator) and the (Sp)-isomer do not achieve this level of BII exclusivity; the (Rp)-isomer is almost completely excluded from AII, with affinities about 1,000-fold lower than 8-piperidino-cAMP itself [1].

PKA IIβ cAMP antagonist site B selectivity RII subunit

Enhanced Lipophilicity Drives Superior Membrane Permeation vs. Rp-cAMPS

The 8-piperidino substitution significantly increases the lipophilicity of Rp-8-PIP-cAMPS relative to unmodified Rp-cAMPS. The vendor BIOLOG reports a lipophilicity index of 2.26 for Rp-8-PIP-cAMPS (measured by HPLC-derived retention parameters) [1]. By comparison, the parent compound Rp-cAMPS has a calculated ACD/LogP of approximately 1.86 and a significantly lower experimental partition coefficient [2]. BIOLOG explicitly states Rp-8-PIP-cAMPS is 'significantly more lipophilic and membrane-permeant compared to Rp-cAMPS' [1]. This improvement addresses a known limitation of Rp-cAMPS, which often requires higher extracellular concentrations to achieve effective intracellular PKA inhibition in intact cells.

membrane permeability lipophilicity LogP cell-based assays

Pure Antagonist Activity: Rp-8-PIP-cAMPS Blocks PKA Activation While Sp-8-PIP-cAMPS Activates It

The stereochemistry of the exocyclic sulfur atom dictates the functional consequence of 8-piperidino-cAMPS binding. The (Rp)-isomer acts as a pure antagonist of cAMP-induced activation, while the (Sp)-isomer is an agonist that promotes PKA holoenzyme dissociation [1]. In holoenzyme activation assays, 8-piperidino-cAMP and its (Sp)-isomer both triggered dissociation and kinase activation, whereas the (Rp)-isomer completely prevented cAMP-induced activation [1]. This functional dichotomy means that researchers requiring PKA inhibition cannot substitute Rp-8-PIP-cAMPS with Sp-8-PIP-cAMPS or 8-PIP-cAMP.

PKA holoenzyme cAMP antagonist Sp vs Rp isomer holoenzyme dissociation

Proven Purity Specification of >99% by HPLC Facilitates Reproducible Procurement

Commercial procurement of Rp-8-PIP-cAMPS from BIOLOG Life Science Institute (Cat. No. P 004) is accompanied by a specification of >99% purity as determined by HPLC at 273 nm, with the product supplied as a sodium salt lyophilized solid [1]. Sigma-Aldrich also lists the compound with ≥98% purity by HPLC . This level of purity is essential for quantitative pharmacology and reduces batch-to-batch variability attributable to contaminating adenosine, cAMP, or the agonistic Sp-isomer. Lower-purity economy-grade Rp-cAMPS preparations are available (e.g., BIOLOG A 002 T Economy Grade), but similar economy-grade alternatives for Rp-8-PIP-cAMPS are not listed, meaning the standard research-grade product already meets rigorous HPLC purity criteria [1].

purity specification HPLC quality control reproducibility

Optimal Use Cases for Rp-8-PIP-cAMPS Based on Quantitative Differentiation


Selective Inhibition of Type II PKA-Dependent Gene Transcription Without Affecting Type I PKA

The 10,000-fold BII-over-AII selectivity of Rp-8-PIP-cAMPS enables researchers to specifically suppress cAMP-driven gene expression mediated through type II PKA (e.g., CREB phosphorylation in tissues where RII subunits dominate) while leaving type I PKA-dependent processes intact [1]. This is particularly valuable in hepatocyte proliferation studies, where basal cAMP-kinase activity exerts tonic inhibition of DNA replication, and use of a non-selective antagonist would obscure the distinct contributions of type I versus type II PKA pools [1].

Intracellular PKA Inhibition in Lipophilic Environments or Cells with Low Passive Permeability

The enhanced lipophilicity (index 2.26) of Rp-8-PIP-cAMPS compared to Rp-cAMPS makes it the preferred choice for experiments requiring efficient passive membrane diffusion, such as in primary neurons, cardiomyocytes, or intact tissue preparations where loading with polar antagonists is inefficient [2]. In human monocyte assays, treatment with Rp-8-PIP-cAMPS has been used to dissect type II PKA-dependent suppression of TNFα release, a paradigm where the lipophilic character ensures sufficient intracellular accumulation to antagonize endogenous cAMP signaling [3].

Negative Control for Sp-8-PIP-cAMPS Agonist Experiments in Synergistic Pair Protocols

Because the (Rp)- and (Sp)-isomers of 8-piperidino-cAMPS share identical site-selectivity profiles but have opposite functional effects, Rp-8-PIP-cAMPS serves as the essential antagonist control when Sp-8-PIP-cAMPS is used in synergistic PKA activation protocols. For example, when Sp-8-PIP-cAMPS (site B-selective agonist) is paired with 6-Bnz-cAMP (site A-selective agonist) to achieve synergistic type II PKA activation, substitution of Sp-8-PIP-cAMPS with Rp-8-PIP-cAMPS converts the outcome from synergistic activation to complete inhibition, providing a rigorous within-experiment validation of PKA dependence [1].

Quote Request

Request a Quote for Rp-8-pip-camps

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.